![molecular formula C6H10O B094416 5-Hexen-2-one CAS No. 109-49-9](/img/structure/B94416.png)
5-Hexen-2-one
Overview
Description
5-Hexen-2-one, also known as allylacetone, is a compound of interest in various chemical research areas due to its potential as a building block in organic synthesis and its involvement in atmospheric chemistry. The compound's structure features a ketone functional group adjacent to an alkene, which allows for diverse reactivity and transformations.
Synthesis Analysis
The synthesis of compounds related to this compound has been explored through various methods. For instance, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates provides an efficient access to acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones, a structure closely related to this compound . Additionally, substituted 5-hexen-1-yllithiums have been prepared and undergo cyclization to give (cyclopentyl)methyllithiums, showcasing the versatility of this compound derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been confirmed through various spectroscopic methods. For example, the structure of a dendritic hexaferrocenyl electron donor, which is a derivative of hexaphenylbenzene, was confirmed by X-ray crystallography . Although not directly related to this compound, this demonstrates the importance of structural analysis in understanding the properties of organic compounds.
Chemical Reactions Analysis
This compound undergoes photoisomerization, which has been studied in the vapor phase. The compound is stable towards photolysis, and the main product identified was an isomer of this compound . Additionally, the reactivity of the 5-hexenyl radical towards various anions has been investigated, providing insights into the radical chemistry of this compound .
Physical and Chemical Properties Analysis
The kinetics of the gas-phase reactions of this compound with OH and NO3 radicals, as well as O3, have been measured, providing valuable information about its reactivity and potential atmospheric impact. The rate constants obtained are compared with those of similar ketones and alkenes, and the atmospheric lifetimes of this compound with respect to these radicals and ozone are calculated . Furthermore, the thermal rearrangements of related compounds have been studied theoretically, which helps in understanding the behavior of this compound under thermal conditions .
Case Studies
In the context of case studies, the formation of platinum(II) and palladium(II) complexes from 1-hexen-5-one (allylacetone) has been explored. The reactions lead to the formation of complexes that do not show a tendency towards ligand isomerization, providing a potential pathway for the stabilization of this compound derivatives . These studies are crucial for developing new catalytic processes and understanding the coordination chemistry of unsaturated ketones.
Scientific Research Applications
Photoisomerization : 5-Hexen-2-one exhibits stability towards photolysis and produces isomers and carbon monoxide under specific wavelengths. This stability is akin to unsaturated carbonyl compounds with conjugated double bonds (Srinivasan, 1960).
Reaction Kinetics with Radicals and Ozone : The compound reacts with OH and NO3 radicals and O3, with rate constants measured at different temperatures. These reactions are compared with similar ketones and alkenes, providing insights into atmospheric chemistry (Wang, Ge, & Wang, 2010).
Isomerization and Reduction Reactions : In the presence of RuCl2(PPh3)3 and RhCl(PPh3)3 complexes, 1-Hexen-5-one is isomerized to produce cis- and trans-2-Hexen-5-one and reduced to 2-hexanone. This research provides insights into the coordination of unsaturated ketones (Sharf, Freidlin, Shekoyan, & Krutii, 1976).
Cyclization of Substituted 5-Hexen-1-yllithiums : This study discusses the cyclization of substituted 5-hexen-1-yllithiums yielding (cyclopentyl)methyllithiums with high stereocontrol. It provides valuable information for synthetic chemistry and organolithium cyclizations (Bailey, Khanolkar, Gavaskar, Ovaska, Rossi, Thiel, & Wiberg, 1991).
Theoretical Study of Thermal Rearrangements : This research offers a comprehensive theoretical investigation of thermal rearrangements relevant to 1-Hexen-5-yne and related compounds, contributing to the understanding of pyrolysis and reaction kinetics (Bozkaya & Özkan, 2012).
Copolymerization with Ethylene : The copolymerization of ethylene and 5-hexen-1-ol using a specific catalyst is described, highlighting the potential for creating alternating copolymers and the impact on polymer chemistry (Hagihara, Murata, & Uozumi, 2001).
Safety and Hazards
5-Hexen-2-one is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin and eyes should be avoided, and inhalation of dust, mist, or vapors should be prevented . It should be handled with spark-proof tools and explosion-proof equipment .
Mechanism of Action
Target of Action
5-Hexen-2-one, also known as hex-5-en-2-one or allylacetone , is a chemical compound that is used in various applications.
Mode of Action
It has been used in the synthesis of insect pheromones . In this context, the compound undergoes enantioselective bioreduction to (S)-5-hexen-2-ol, a key step in the synthesis process .
Biochemical Pathways
It has been used as a starting material in the synthesis of insect pheromones . The compound undergoes enantioselective bioreduction, a key step in the synthesis process .
Result of Action
It’s known that the compound can cause eye and skin irritation, and may cause respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable, and its vapors may cause a flash fire or explosion . Therefore, it should be stored in a cool, well-ventilated place .
properties
IUPAC Name |
hex-5-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDVGJZUHCKENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059372 | |
Record name | 5-Hexen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109-49-9 | |
Record name | 5-Hexen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Hexen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexen-2-one | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6973 | |
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Record name | 5-Hexen-2-one | |
Source | EPA Chemicals under the TSCA | |
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Record name | 5-Hexen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-5-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.342 | |
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Record name | 5-HEXEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWM6RL9YEI | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-Hexen-2-one?
A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.
Q2: Are there any unique spectroscopic features of this compound?
A2: Yes, this compound displays characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group (C=O) and the alkene group (C=C). []
Q3: Can this compound participate in cycloaddition reactions?
A3: Studies have shown that this compound undergoes [2+2] cycloaddition reactions with itself or other alkenes in the presence of certain catalysts, leading to the formation of cyclobutane derivatives. []
Q4: What is the role of this compound in the synthesis of allethrolone?
A4: this compound serves as a key starting material in the synthesis of allethrolone, a precursor to pyrethrin insecticides. This synthetic route utilizes a Michael addition reaction with this compound, highlighting its utility in constructing complex molecules. []
Q5: Can this compound be used in transfer hydrogenation reactions?
A5: While this compound itself is not a catalyst for transfer hydrogenation, it can be selectively reduced via this method. Researchers have employed ruthenium complexes to successfully convert this compound to 2-hexanol, demonstrating the importance of catalyst selection in controlling product selectivity. [, ]
Q6: Have computational methods been used to study this compound?
A6: Yes, computational studies have investigated the reaction mechanisms of this compound with various reactants, such as chlorine atoms. These calculations provide insights into reaction kinetics and atmospheric degradation pathways. [, ]
Q7: Are there any specific challenges associated with formulating this compound?
A7: As a relatively volatile liquid, formulating this compound may require strategies to minimize evaporation and ensure accurate dosing.
Q8: What analytical techniques are commonly used to study this compound?
A8: Researchers utilize a combination of techniques, including gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS) to identify, quantify, and characterize this compound in various matrices. [, , ]
Q9: How does this compound degrade in the environment?
A9: Atmospheric degradation of this compound primarily occurs through reactions with hydroxyl radicals (OH) and ozone (O3), contributing to the formation of secondary organic aerosols. []
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